2-(3-Aminopropylamino)ethyl bromide

Descripción general

Descripción

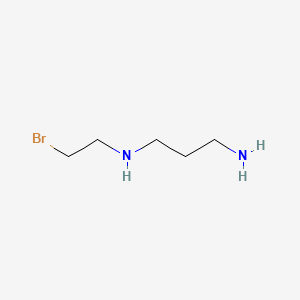

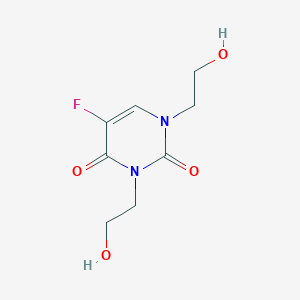

2-(3-Aminopropylamino)ethyl bromide, also known as AEB or Ethyleneimine propylamine bromide, is an organic compound. It has a molecular formula of C5H13BrN2 and a molecular weight of 181.07 g/mol .

Synthesis Analysis

The synthesis of 2-(3-Aminopropylamino)ethyl bromide could potentially involve the reaction of a primary amine with a halogenoalkane . For instance, a reaction similar to the Williamson Ether Synthesis could be used, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide .Chemical Reactions Analysis

As an amine, 2-(3-Aminopropylamino)ethyl bromide can act as a nucleophile, attracted to positive parts of other molecules or ions . It could undergo substitution reactions with alkyl halides . The reaction could proceed via an SN2 mechanism, where bond-forming and bond-breaking occur simultaneously .Aplicaciones Científicas De Investigación

Radioprotection in Cancer Therapy

2-(3-Aminopropylamino)ethyl bromide, known as WR-2721, demonstrates significant radioprotective properties. It has been observed to protect oxygenated portions of tumors while sparing hypoxic cells, making it potentially useful in cancer therapies (Utley et al., 1974). This selective radioprotection is beneficial in reducing the adverse effects of radiation on normal tissues (Yuhas et al., 1980).

Chemoprotective Agent

WR-2721 also serves as a chemoprotective agent, particularly against cyclophosphamide-induced hematologic toxicity. It selectively protects non-tumor tissues, enhancing the therapeutic index of chemotherapy (Glover et al., 1986).

Antibacterial Applications

The compound has been explored for its antibacterial potential. Quaternization of tertiary amino groups in cellulose fibers with alkyl bromides, including 2-(3-Aminopropylamino)ethyl bromide, has been found effective against Escherichia coli, indicating its utility in developing antibacterial materials (Roy et al., 2008).

Photoprotection in Photodynamic Therapy

This compound is also found to be protective against photosensitized oxidation. It reduces porphyrin-induced photopolymerization and phototoxic damage, suggesting its use in mitigating the side effects of photodynamic therapy (Dillon et al., 1988).

Ototoxicity Prophylaxis

WR-2721 has been shown to ameliorate hearing losses due to ototoxic doses of antibiotics like kanamycin in animal models, suggesting its potential in preventing drug-induced hearing impairment (Pierson & Møller, 1981).

Synthesis and Chemical Studies

The compound has been the subject of various synthesis and chemical studies, exploring efficient routes for its preparation and modifications, thereby expanding its potential applications in medical and scientific research (Kim & Kim, 1984)

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, often leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminopropylamino)ethyl bromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N'-(2-bromoethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrN2/c6-2-5-8-4-1-3-7/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLVMINWPCNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropylamino)ethyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

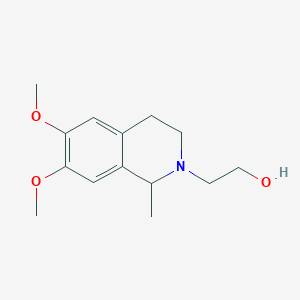

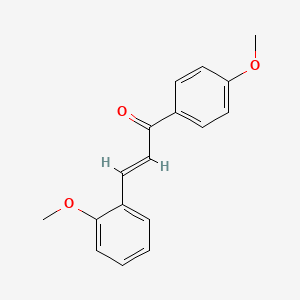

![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)